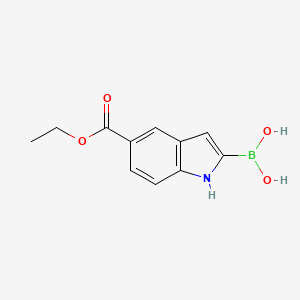
(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid
Übersicht
Beschreibung
(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group attached to an indole ring, which is further esterified with ethyl carboxylate. The presence of both boronic acid and ester functionalities makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethoxycarbonyl-1H-indol-2-yl)boronic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction. This involves the reaction of the indole derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Boronic esters, borates.
Reduction: Boronic esters, alcohols.
Substitution: Biaryl compounds, substituted indoles.
Wissenschaftliche Forschungsanwendungen
(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological processes involving boron.
Medicine: Boronic esters are explored for their potential in drug delivery systems and as enzyme inhibitors.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique reactivity and functional groups.
Wirkmechanismus
The mechanism of action of (5-ethoxycarbonyl-1H-indol-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and applications. The boronic acid group can interact with molecular targets such as enzymes, leading to inhibition or modulation of their activity. The indole ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Similar in having a boronic acid group but lacks the indole ring and ester functionality.
Indole-3-boronic Acid: Contains an indole ring and boronic acid group but does not have the ester functionality.
Ethyl 4-boronobenzoate: Contains a boronic acid group and ester functionality but lacks the indole ring.
Uniqueness
(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid is unique due to the combination of the indole ring, boronic acid group, and ethyl ester functionality. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C11H12BNO4 |
|---|---|
Molekulargewicht |
233.03 g/mol |
IUPAC-Name |
(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid |
InChI |
InChI=1S/C11H12BNO4/c1-2-17-11(14)7-3-4-9-8(5-7)6-10(13-9)12(15)16/h3-6,13,15-16H,2H2,1H3 |
InChI-Schlüssel |
XYIJCCHUXSHRDJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(N1)C=CC(=C2)C(=O)OCC)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














